5,6-Dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydro-1H-inden-1-one
Overview
Description
It is a dammarane-type tetracyclic terpene sapogenin found in ginseng (Panax ginseng) and notoginseng (Panax pseudoginseng) . This compound is an aglycone of ginsenosides, which are the primary active components in ginseng, known for their various pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Protopanaxadiol can be synthesized through the biotransformation of ginsenosides. One method involves the use of metabolically engineered Saccharomyces cerevisiae, where genes encoding enzymes for the biosynthesis of protopanaxadiol are introduced and expressed . This method involves modular engineering and fine-tuning of gene expression to enhance the production yield.
Industrial Production Methods: Industrial production of protopanaxadiol often involves the extraction from ginseng roots, followed by purification processes. Another innovative method includes using sugarcane molasses as a substrate for the production of protopanaxadiol through engineered yeast strains . This approach is cost-effective and sustainable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Protopanaxadiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert protopanaxadiol into other derivatives with different pharmacological properties.
Reduction: Protopanaxadiol can be reduced to form different sapogenins.
Substitution: Chemical groups can be substituted on the protopanaxadiol molecule to create new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various ginsenosides and their derivatives, which have distinct pharmacological activities .
Scientific Research Applications
Protopanaxadiol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various ginsenosides.
Biology: Studies have shown its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: Protopanaxadiol exhibits anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: It is used in the production of health supplements and pharmaceuticals due to its bioactive properties.
Mechanism of Action
Protopanaxadiol exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Protopanaxatriol: Another ginsenoside aglycone with similar pharmacological properties.
Ginsenoside Rb1, Rb2, Rb3: These are glycosides of protopanaxadiol with additional sugar moieties.
Uniqueness: Protopanaxadiol is unique due to its specific binding to glucocorticoid and estrogen beta receptors, and its ability to regulate multiple cellular pathways. Its diverse pharmacological effects make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
5,6-dimethoxy-2-(piperidin-4-ylmethyl)-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h9-11,13,18H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBZORAISITZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCNCC3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80923182 | |
Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Donepezil metabolite M4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.065 mg/mL | |
Record name | Donepezil metabolite M4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
120014-30-4, 56-36-0 | |
Record name | 4-[(5,6-Dimethoxy-1-oxoindan-2-yl)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120014-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desbenzyl donepezil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120014304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dimethoxy-2-[(piperidin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80923182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESBENZYL DONEPEZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D84X9FAD1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Donepezil metabolite M4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
84.7 °C | |
Record name | Donepezil metabolite M4 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013960 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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